

physical state and appearance of 1,3-Dichloro-2-propanol-d5

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Compound of Interest

Compound Name: 1,3-Dichloro-2-propanol-d5

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Technical Guide: 1,3-Dichloro-2-propanol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state, appearance, and analytical applications of **1,3-Dichloro-2-propanol-d5** (DCP-d5). This deuterated analog of 1,3-Dichloro-2-propanol (1,3-DCP) is a critical internal standard for the quantitative analysis of its non-deuterated counterpart in various matrices, particularly in food safety and environmental testing.

Physical and Chemical Properties

1,3-Dichloro-2-propanol-d5 is a stable, isotopically labeled compound that is essential for accurate quantification in mass spectrometry-based analytical methods.^[1] Its physical properties are comparable to the unlabeled 1,3-DCP.

Property	Value
Physical State	Liquid, Clear Colorless Oil[2]
Appearance	Colorless to yellow, slightly viscous liquid[3]
Molecular Formula	C ₃ HD ₅ Cl ₂ O[4]
Molecular Weight	134.02 g/mol [4][5]
Melting Point	-4 °C[6]
Boiling Point	174.3 °C (literature value for unlabeled compound)[6]
Density	1.417 g/mL at 25 °C[6]
Solubility	Soluble in water[7]
Storage Temperature	-20°C or 2-8°C in a refrigerator[2][8]

Analytical Applications and Experimental Protocols

1,3-Dichloro-2-propanol-d5 is primarily utilized as an internal standard in analytical methods for the determination of 1,3-DCP, a contaminant often found in food products, particularly soy sauce and other hydrolyzed vegetable proteins.[9][10] The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]

Experimental Protocol: Determination of 1,3-DCP in Aqueous Samples using GC-MS with 1,3-Dichloro-2-propanol-d5 Internal Standard

This protocol outlines a general procedure for the extraction and analysis of 1,3-DCP from a water-based matrix.

1. Sample Preparation and Extraction:

- To a 10 mL aqueous sample, add a known amount of **1,3-Dichloro-2-propanol-d5** solution to serve as the internal standard.[1]

- Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute. [\[1\]](#)[\[11\]](#)
- Allow the layers to separate.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
- Dry the organic extract by passing it through anhydrous sodium sulfate.

2. Derivatization (Optional but Recommended):

- While direct analysis is possible, derivatization of the hydroxyl group can improve chromatographic peak shape and enhance sensitivity. A common derivatizing agent is heptafluorobutyrylimidazole (HFBI).[\[12\]](#)

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column is typically used.
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes. (This is an example program and should be optimized for the specific instrument and column).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity and selectivity. Monitor characteristic ions for both 1,3-DCP and **1,3-Dichloro-2-propanol-d5**.

4. Quantification:

- The concentration of 1,3-DCP in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (**1,3-Dichloro-2-propanol-d5**) against a

calibration curve prepared with known concentrations of 1,3-DCP and the internal standard.

Below is a graphical representation of the analytical workflow.



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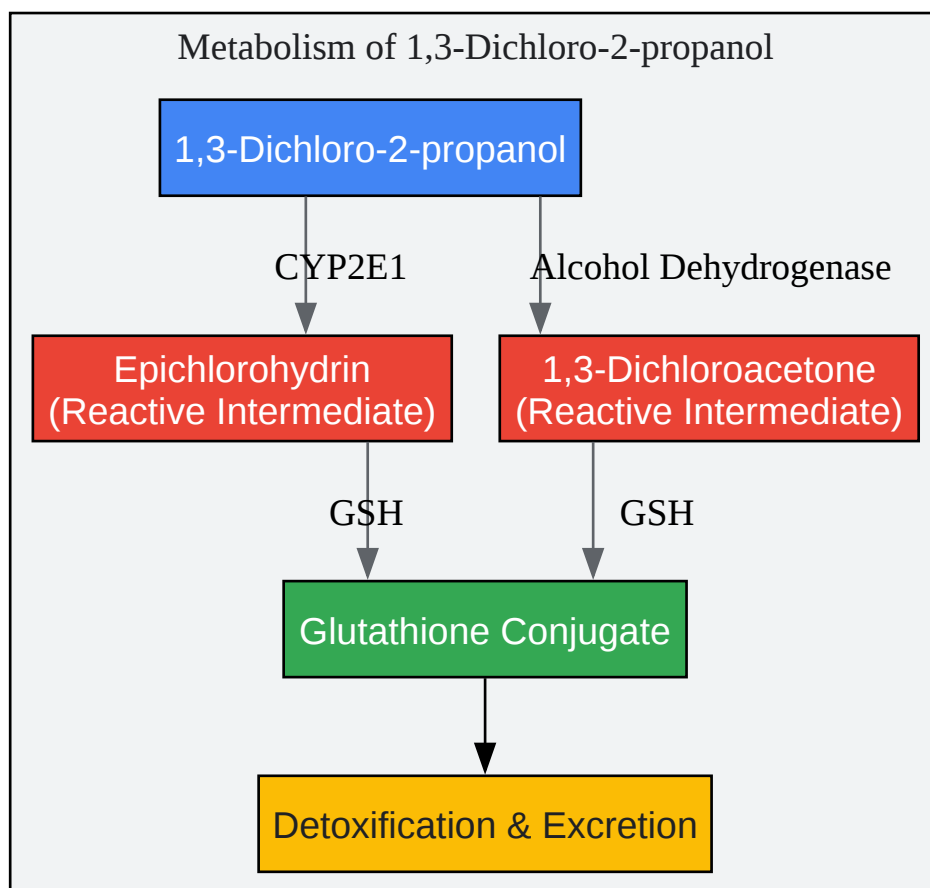
Analytical workflow for 1,3-DCP determination.

Toxicological Significance and Metabolic Pathway of 1,3-Dichloro-2-propanol

The toxicity of 1,3-DCP is of significant concern, and it is classified as a possible human carcinogen.[6] Its deuterated counterpart, **1,3-Dichloro-2-propanol-d5**, is used in toxicological studies to understand its metabolic fate. The toxicity of 1,3-DCP is believed to stem from its metabolism into reactive electrophilic intermediates.[13]

The primary metabolic pathway involves the oxidation of 1,3-DCP by cytochrome P450 enzymes, particularly CYP2E1, and alcohol dehydrogenase.[8][12] This leads to the formation of highly reactive compounds such as epichlorohydrin and 1,3-dichloroacetone.[8][13] These intermediates can then conjugate with glutathione (GSH) for detoxification or interact with cellular macromolecules, leading to toxicity and carcinogenicity.[12]

The metabolic pathway is illustrated in the diagram below.



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Metabolic pathway of 1,3-Dichloro-2-propanol.

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